Isophenmetrazine Hydrochloride is classified under the category of psychoactive substances, specifically as a central nervous system stimulant. It acts similarly to other amphetamines and phenethylamines, which are known for their stimulant effects on the brain. The compound is often discussed in the context of its analogs, particularly Phenmetrazine, which was originally introduced in the 1950s as an appetite suppressant but was later withdrawn from the market due to safety concerns .
The molecular structure of Isophenmetrazine Hydrochloride consists of a phenyl ring attached to a piperazine moiety, which is characteristic of many stimulant compounds. The structure can be represented as follows:
The compound's structure allows it to interact with neurotransmitter systems in the brain, particularly those involving norepinephrine and dopamine .
Isophenmetrazine Hydrochloride undergoes several chemical reactions typical for amines and substituted phenyl compounds. These may include:
These reactions are essential for modifying the compound's pharmacological properties or enhancing its efficacy as an anorectic agent .
Isophenmetrazine Hydrochloride primarily exerts its effects by acting as a releasing agent for neurotransmitters such as norepinephrine and dopamine. The mechanism involves:
The pharmacological profile indicates that Isophenmetrazine has a higher efficacy in releasing norepinephrine compared to serotonin, positioning it as a potent stimulant with specific anorectic properties .
Isophenmetrazine hydrochloride (IUPAC: (2S,5S)-5-methyl-2-phenylmorpholine hydrochloride; CAS: 954133-77-8) exemplifies positional isomerism within phenylmorpholine-based norepinephrine-dopamine releasing agents (NDRAs). Unlike its well-studied analogue phenmetrazine (3-methyl-2-phenylmorpholine), isophenmetrazine features a methyl group at the 5-position of the morpholine ring instead of the 3-position [1] [5]. This structural shift alters the molecule's conformational flexibility, electronic distribution, and steric bulk. The morpholine ring adopts distinct chair conformations depending on substituent placement:
Table 1: Structural Comparison of Key Phenylmorpholine Derivatives
| Compound | Substituent Position | CAS Number | Core Structure |
|---|---|---|---|
| Phenmetrazine | 3-methyl | 134-49-6 | 3-methyl-2-phenylmorpholine |
| Isophenmetrazine | 5-methyl | 80123-66-6 | 5-methyl-2-phenylmorpholine |
| Phendimetrazine | 3,4-dimethyl | 634-03-7 | 3,4-dimethyl-2-phenylmorpholine |
This positional difference profoundly impacts pharmacological profiles, as validated by monoamine release assays [5].
The relocation of the methyl group from C3 to C5 significantly alters molecular recognition at monoamine transporters:
Table 2: Monoamine Release Profiles of 3-Methyl vs. 5-Methyl Isomers
| Parameter | Phenmetrazine (3-methyl) | Isophenmetrazine (5-methyl) |
|---|---|---|
| DA Release EC₅₀ (nM) | 87.4 (human DAT) | >500 (estimated) |
| NE Release EC₅₀ (nM) | 37.5 (human NET) | Not reported |
| 5-HT Release EC₅₀ (nM) | 3,246 (human SERT) | >10,000 |
The 5-methyl group also enhances metabolic stability by sterically shielding the morpholine oxygen from cytochrome P450 oxidation, extending half-life relative to 3-methyl analogues [3].
Isophenmetrazine hydrochloride possesses two chiral centers (C2 and C5), yielding four stereoisomers. The (2R,5R)-configuration (as in the resolved (+)-isomer) demonstrates superior target engagement:
Enantiomeric purity directly dictates pharmacological activity:
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2